Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate
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Overview
Description
Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate is an organic compound that belongs to the class of isonicotinates This compound features a phenyl group substituted with a hydroxymethyl group and an ethyl ester of isonicotinic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate typically involves the esterification of isonicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The hydroxymethyl group can be introduced through a Friedel-Crafts alkylation reaction using formaldehyde and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 2-(3-(carboxymethyl)phenyl)isonicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the isonicotinate moiety can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3-(methoxymethyl)phenyl)isonicotinate
- Ethyl 2-(3-(chloromethyl)phenyl)isonicotinate
- Ethyl 2-(3-(bromomethyl)phenyl)isonicotinate
Uniqueness
Ethyl 2-(3-(hydroxymethyl)phenyl)isonicotinate is unique due to the presence of the hydroxymethyl group, which can participate in hydrogen bonding and enhance the compound’s solubility and reactivity compared to its analogs with different substituents.
Properties
IUPAC Name |
ethyl 2-[3-(hydroxymethyl)phenyl]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-2-19-15(18)13-6-7-16-14(9-13)12-5-3-4-11(8-12)10-17/h3-9,17H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZFFFLLILCKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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